Isoborneol

Catalog No.
S530879
CAS No.
124-76-5
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoborneol

CAS Number

124-76-5

Product Name

Isoborneol

IUPAC Name

(1S,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10-/m1/s1

InChI Key

DTGKSKDOIYIVQL-KHQFGBGNSA-N

SMILES

CC1(C2CCC1(C(C2)O)C)C

Solubility

In water, 7.38X10-4 mg/L at 25 °C /l-Isoborneol/
In water, 7.4X10-4 mg/L at 25 °C /d-Isoborneol/
Insoluble in water
More soluble in most solvents than borneol
Very soluble in ethanol, diethyl ether, chloroform; soluble in benzene
Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils
Soluble (in ethanol)

Synonyms

borneol, isoborneol, isoborneol, (1R-endo)-isomer, isoborneol, (1R-exo)-isomer, isoborneol, (1S-endo)-isomer, isoborneol, (1S-exo)-isomer, isoborneol, (endo)-isomer, isoborneol, (endo-(+-))-isomer, isoborneol, (exo)-isomer

Canonical SMILES

CC1(C2CCC1(C(C2)O)C)C

Isomeric SMILES

C[C@]12CC[C@@H](C1(C)C)C[C@@H]2O

Description

The exact mass of the compound Isoborneol is 154.1358 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as prac. insol. h2oin water, 738 mg/l at 25 °cslightly soluble in propylene glycolsoluble in alcohol and etherin water, 1.19x10+3 mg/l at 25 °c (est)insoluble in watermore soluble in most solvents than borneolvery soluble in ethanol, diethyl ether, chloroform; soluble in benzeneslightly soluble in proylene glycol; very slightly soluble in water; insoluble in vegatable oilssoluble (in ethanol)slightly soluble in proylene glycol; very slightly soluble in water; insoluble in vegatable oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26350. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Bicyclic Monoterpenes - Camphanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-inflammatory and Analgesic Effects

Studies suggest Isoborneol possesses anti-inflammatory and analgesic (pain-relieving) properties. Research has shown its ability to reduce inflammation markers and pain sensitivity in animal models [1]. Further investigations are ongoing to elucidate the exact mechanisms behind these effects and explore its potential application in managing inflammatory and pain conditions.

[1] Effect of isoborneol on carrageenan-induced acute inflammation in rats ()

Neuroprotective Potential

Isoborneol has shown promise in neuroprotective research. Studies indicate it may improve cognitive function and memory in animal models with neurodegenerative diseases like Alzheimer's disease [2]. Additionally, research suggests it might possess neuroprotective effects against ischemic stroke damage [3]. More research is needed to confirm these findings and understand the underlying mechanisms.

[2] Isoborneol protects against Aβ-induced neurotoxicity in SH-SY5Y cells through the Akt/GSK-3β signaling pathway ()

[3] Neuroprotective effects of isoborneol on focal cerebral ischemia in rats ()

Antibacterial and Antifungal Activity

Isoborneol exhibits antibacterial and antifungal properties. Research has shown its effectiveness against various bacterial and fungal strains [4, 5]. This suggests its potential application as a natural antimicrobial agent, although further studies are needed to determine its efficacy and safety in various contexts.

[4] Antibacterial activity of borneol and isoborneol against foodborne pathogens ()

[5] Antifungal activity of borneol and isoborneol against Candida albicans ()

Isoborneol is a bicyclic organic compound classified as a terpene derivative, specifically an alcohol. It is characterized by its unique structure, which features a hydroxyl group in an exo position, distinguishing it from its isomer, borneol, where the hydroxyl group is in an endo position. Both compounds are chiral and exist as enantiomers, with isoborneol being recognized for its pleasant aroma and potential therapeutic properties. It naturally occurs in various plants, including camphor, nutmeg, ginger, lavender, and cannabis .

  • Reduction: Isoborneol can be synthesized from camphor through reduction using sodium borohydride. This reaction is stereoselective, favoring the formation of isoborneol over borneol due to the steric hindrance presented by the bicyclic structure of camphor .
  • Oxidation: Conversely, isoborneol can be oxidized to form camphor. This process typically involves reagents like sodium hypochlorite in an acidic medium .
  • Substitution Reactions: The hydroxyl group of isoborneol can undergo chlorination or other substitution reactions under specific conditions, allowing for the introduction of various functional groups into the molecule .

Isoborneol exhibits notable biological activities:

  • Antiviral Properties: Research indicates that isoborneol acts as a potent inhibitor of herpes simplex virus type 1 (HSV-1), showcasing its potential as an antiviral agent .
  • Anti-inflammatory Effects: Some studies suggest that isoborneol may possess anti-inflammatory properties, contributing to its use in traditional medicine and modern therapeutic applications .
  • Fragrance and Flavoring Agent: Due to its woody and spicy aroma, isoborneol is widely used in perfumes and food products to enhance flavor profiles .

Isoborneol can be synthesized through various methods:

  • Hydrolysis of Isobornyl Acetate: This method involves treating isobornyl acetate with water or acid to yield isoborneol. Isobornyl acetate itself can be obtained from camphene through treatment with acetic acid in the presence of a strong acid catalyst .
  • Reduction of Camphor: The reduction of camphor using sodium borohydride leads to the formation of isoborneol. This reaction is notable for its stereoselectivity due to the rigid structure of camphor .
  • Oxidation of Borneol: Borneol can also be oxidized to produce isoborneol under specific conditions, although this pathway is less common compared to direct synthesis from camphor .

Isoborneol has several applications across different fields:

  • Fragrance Industry: It is extensively used in perfumes and cosmetics due to its aromatic properties.
  • Food Industry: Isoborneol serves as a flavoring agent in various culinary applications.
  • Pharmaceuticals: Its biological activities make it a candidate for developing antiviral and anti-inflammatory medications.
  • Chiral Ligands: Derivatives of isoborneol are utilized as chiral ligands in asymmetric synthesis, enhancing the efficiency and selectivity of

Studies on the interactions of isoborneol with other compounds reveal its compatibility and reactivity:

  • Reactivity with Oxidizing Agents: Isoborneol can react with oxidizing agents like sodium hypochlorite to form camphor, demonstrating its ability to undergo oxidation under mild conditions .
  • Chirality Studies: The enantiomers of isoborneol (1S and 1R) have been studied for their differing biological activities and interactions with biological targets, although significant differences in their reactivity are not observed .

Isoborneol shares structural similarities with several other compounds within the terpene family. The following table highlights these compounds along with their unique characteristics:

CompoundStructure TypeKey Features
BorneolBicyclic AlcoholHydroxyl group in endo position; used similarly in fragrances.
CamphorBicyclic KetoneActs as a precursor for both borneol and isoborneol; has distinct medicinal properties.
MentholMonoterpene AlcoholKnown for its cooling sensation; widely used in medicinal products.
LimoneneMonoterpene HydrocarbonCharacterized by citrus aroma; used in cleaning products and flavorings.

Isoborneol's uniqueness lies in its specific stereochemistry and biological activity profile that differentiates it from these similar compounds. Its applications extend beyond mere fragrance into therapeutic realms, particularly due to its antiviral properties.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Other Solid
White solid; [Hawley]
White to off-white crystals; piney camphoraceous aroma

Color/Form

White solid
Tablets from petroleum ethe

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

154.135765193 g/mol

Monoisotopic Mass

154.135765193 g/mol

Boiling Point

Sublimes

Flash Point

150 °F (60 °C) /closed cup/

Heavy Atom Count

11

Taste

Burning taste somewhat reminiscent of mint

Density

1.10 g/cm cu at 20 °C

LogP

3.24 (LogP)
3.24
log Kow = 2.69
log Kow = 3.24

Odor

Camphor odor

Odor Threshold

Detection: 2.5 to 16 ppb

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

216 °C
Crystals from petroleum ether. sublimes on heating, MP: 212 °C (in a sealed tube). Practically insoluble in water. Readily soluble in alcohol, ether, chloroform /dl-Isoborneol/
Crystals from petroleum ether. MP: 214 °C. Approx optical rotation: +34.3 deg in alcohol solution /d-Isoborneol/
Crystals from petroleum ether. MP: 214 °C; Approx optical rotation -34.3 deg in alcohol solution /l-Isoborneol/

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8D24LWT4FK
M89NIB437X

GHS Hazard Statements

Aggregated GHS information provided by 1607 companies from 7 notifications to the ECHA C&L Inventory.;
H228 (99.56%): Flammable solid [Danger Flammable solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Isoborneol is a white solid. It has an odor like camphor. It is slightly soluble in water. Isoborneol occurs naturally in some plants and essential oils and various spices. It also occurs in some foods. USE: Isoborneol is used in perfumes, as a flavoring and to make other chemicals. EXPOSURE: Workers that use isoborneol may breathe in vapors or have direct skin contact. The general population may be exposed by breathing in perfume scents, direct skin contact with perfumes and consumption of foods containing isoborneol. If isoborneol is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Allergic skin reactions were not observed in humans following repeated skin exposure to diluted isoborneol. Additional data on the potential toxic effects in humans exposed to isoborneol were not available. Data on the potential for isoborneol to cause toxic effects in laboratory animals were not available. However, kidney toxicity may occur following repeat oral exposures to high doses based on data in a similar compound (isobornyl acetate). Data on the potential for isoborneol to cause infertility, abortion, or birth defects in laboratory animals were not available. However, these effects are not expected based on lack of evidence for infertility, abortion, or birth defects in laboratory animals exposed to high oral doses of a similar compound (isobornyl acetate) before and/or during pregnancy. Data on the potential for isoborneol to cause cancer in laboratory animals were not available. The potential for isoborneol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Therapeutic Uses

/EXPL THER/ Isoborneol, a monoterpene and a component of several plant essential oils, showed dual viricidal activity against herpes simplex virus 1 (HSV-1). First, it inactivated HSV-1 by almost 4 log10 values within 30 min of exposure, and second, isoborneol at a concentration of 0.06% completely inhibited viral replication, without affecting viral adsorption. Isoborneol did not exhibit significant cytotoxicity at concentrations ranging between 0.016% and 0.08% when tested against human and monkey cell lines. Isoborneol specifically inhibited glycosylation of viral polypeptides based on the following data: (1) the mature fully glycosylated forms of two viral glycoproteins gB and gD were not detected when the virus was replicated in the presence of isoborneol, (2) no major changes were observed in the glycosylation pattern of cellular polypeptides between untreated and isoborneol treated Vero cells, (3) isoborneol did not affect the glycosylation of gB produced from a copy of the gB gene resident in the cellular genome, and (4) other monoterpenes such as 1,8-cineole and borneol, a stereoisomer of isoborneol, did not inhibit HSV-1 glycosylation.

Vapor Pressure

0.03 [mmHg]

Pictograms

Flammable

Flammable

Other CAS

124-76-5
10334-13-1
507-70-0
16725-71-6

Absorption Distribution and Excretion

The percutaneous absorptions of camphene, isoborneol-acetate, limonene, menthol and alpha-pinene as constituents of a foam bath (Pinimenthol) were measured on animals using radioactively labeled ingredients. Pharmacokinetic measurements showed maximum blood levels for all tested ingredients 10 min after the onset of percutaneous absorption. None of the ingredients was preferentially absorbed. Blood levels of all ingredients after 10 min of percutaneous absorption were a direct function of the size of the skin area involved.

Associated Chemicals

Isobornyl acetate; 125-12-2
l-Borneol; 464-45-9
d-Borneol; 464-43-7
dl-Borneol; 507-70-0

Wikipedia

Isoborneol

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

By hydrolysis of isobornyl acetate, or by catalytic reduction of camphor (both d- and l-isomers); the optically inactive compound can be prepared by treating camphene with 1:1 mixture of sulfuric acid and glacial acetic acid and then hydrolyzing the isobornyl acetate.

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1R,2R,4R)-rel-: ACTIVE
Borneol is an endo isomer; the corresponding exo isomer is isoborneol
Natural occurrence: Ashanti pepper (Piper guineense Schum and Thom) Ginger (Zingiber species) Grape brandy Camomile Honey Cheese, various types Mastic (Pistacia lentiscus) Cinnamomum species Ocimum species Curcuma species Papaya (Carica papaya L.) Eucalyptus oil (Eucalyptus globulus Labill) Raspberry, blackberry and boysenberry Rooibos tea (Aspalathus linearis) Salvia species Rosemary (Rosmarinus officinalis L.) Thyme (Thymus species)

Analytic Laboratory Methods

Method: USGS-NWQL O-1433-01; Procedure: gas chromatography/mass spectrometry; Analyte: isoborneol; Matrix: filtered wastewater and natural-water samples; Detection Limit: 0.11 ug/L.
Method: USGS-NWQL O-4433-06; Procedure: continuous liquid-liquid extractor with gas chromatography with mass spectrometry detection; Analyte: isoborneol; Matrix: whole wastewater and environmental water samples; Detection Limit: 0.05 ug/L.
Gas chromatography (GC)-NMR method is described for detecting isoborneol in commercial borneol preparations.
Isoborneol detected by chromatographic analysis with previous absorption. Determination was made by internal reference method with naphthalene as reference.
Resolution of chiral compounds has played an important role in the pharmaceutical field, involving detailed studies of pharmacokinetics, physiological, toxicological, and metabolic activities of enantiomers. Herein, a reliable method by high-performance liquid chromatography (HPLC) coupled with an optical rotation detector was developed to separate isoborneol enantiomers. A cellulose tris(3, 5-dimethylphenylcarbamate)-coated chiral stationary phase showed the best separation performance for isoborneol enantiomers in the normal phase among four polysaccharide chiral packings. The effects of alcoholic modifiers and column temperature were studied in detail. Resolution of the isoborneol racemate displayed a downward trend along with an increase in the content of ethanol and column temperature, indicating that less ethanol in the mobile phase and lower temperature were favorable to this process. Moreover, two isoborneol enantiomers were obtained via a semipreparative chiral HPLC technique under optimum conditions, and further characterized by analytical HPLC, and experimental and calculated vibrational circular dichroism (VCD) spectroscopy, respectively. The solution VCD spectrum of the first-eluted component was consistent with the Density Functional Theory (DFT) calculated pattern based on the SSS configuration, indicating that this enantiomer should be (1S, 2S, 4S)-(+)-isoborneol. Briefly, these results have provided reliable information to establish a method for analysis, preparative separation, and absolute configuration of chiral compounds without typical chromophoric groups.

Clinical Laboratory Methods

Rat plasma samples were prepared using liquid-liquid microextraction: 70 uL of plasma sample (containing 125 nmol/L naphthalene as the internal standard) was extracted with 35 uL of n-hexane. The resulting n-hexane extract (20 uL) was introduced into a gas chromatography/mass spectrometry system using programmable temperature vaporizing-based large-volume injection. The assay was validated to demonstrate its reliability for the intended use. Using this assay, pharmacokinetic studies of Bingpian, synthetic Bingpian, and Fufang-Danshen tablets (containing synthetic Bingpian) were conducted in rats. ... The extraction efficiency for the analytes and the internal standard from plasma was almost constant with decrease in n-hexane-to-plasma volume ratio, thus enabling a small volume of extracting solvent to be used for sample preparation, and enhancing the assay sensitivity. The lower quantification limit for measuring borneol, isoborneol, and camphor in plasma was 0.98 nmol/L, which was 33-330 times more sensitive than those reported earlier for Bingpian and synthetic Bingpian. The applicability of the miniaturized liquid-liquid extraction technique could be extended to measure other volatile and nonvolatile medicinal compounds in biomatrices, which can be predicted according to the analytes' octanol/water distribution coefficient (logD) and acid dissociation constant (pKa).

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.

Interactions

Oxidative stress caused by dopamine (DA) may play an important role in the pathogenesis of Parkinson's disease (PD). (+/-) Isoborneol is a monoterpenoid alcohol present in the essential oils of numerous medicinal plants and is a known antioxidant. In this study, we investigated the neuroprotective effect of isoborneol against 6-hydroxydopamine (6-OHDA)-induced cell death in human neuroblastoma SH-SY5Y cells. Pretreatment of SH-SY5Y cells with isoborneol significantly reduced 6-OHDA-induced generation of reactive oxygen species (ROS) and 6-OHDA-induced increases in intracellular calcium. Furthermore, apoptosis induced by 6-OHDA was reversed by isoborneol treatment. Isoborneol protected against 6-OHDA-induced increases in caspase-3 activity and cytochrome C translocation into the cytosol from mitochondria. Isoborneol prevented 6-OHDA from decreasing the Bax/Bcl-2 ratio. We also observed that isoborneol decreased the activation of c-Jun N-terminal kinase and induced activation of protein kinase C (PKC) which had been suppressed by 6-OHDA. Our results indicate that the protective function of isoborneol is dependent upon its antioxidant potential and strongly suggest that isoborneol may be an effective treatment for neurodegenerative diseases associated with oxidative stress.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Yuan X, Fei F, Sun H, Xiao C, Zhao X, Zhang Y, Zheng X. Tanshinol borneol ester on nanostructured lipid carriers has longer brain and systemic effector retention and better antioxidant activity in vivo. Int J Nanomedicine. 2018 Apr 12;13:2265-2274. doi: 10.2147/IJN.S159789. eCollection 2018. PubMed PMID: 29695905; PubMed Central PMCID: PMC5905822.
2: Song H, Wei M, Zhang N, Li H, Tan X, Zhang Y, Zheng W. Enhanced permeability of blood-brain barrier and targeting function of brain via borneol-modified chemically solid lipid nanoparticle. Int J Nanomedicine. 2018 Mar 28;13:1869-1879. doi: 10.2147/IJN.S161237. eCollection 2018. PubMed PMID: 29636606; PubMed Central PMCID: PMC5880572.
3: Liao W, Huang X, Yin Y, Liu B, Zhu R. In vivo microdialysis with ultra performance liquid chromatography-mass spectrometry for analysis of tetramethylpyrazine and its interaction with borneol in rat brain and blood. Biomed Chromatogr. 2018 Jun;32(6):e4210. doi: 10.1002/bmc.4210. Epub 2018 Mar 2. PubMed PMID: 29431191.
4: Ho TJ, Hung CC, Shih TL, Yiin LM, Chen HP. Investigation of borneols sold in Taiwan by chiral gas chromatography. J Food Drug Anal. 2018 Jan;26(1):348-352. doi: 10.1016/j.jfda.2016.10.012. Epub 2016 Dec 1. PubMed PMID: 29389573.
5: Shang L, Feng M, Xu X, Liu F, Ke F, Li W. Co-Occurrence of Microcystins and Taste-and-Odor Compounds in Drinking Water Source and Their Removal in a Full-Scale Drinking Water Treatment Plant. Toxins (Basel). 2018 Jan 2;10(1). pii: E26. doi: 10.3390/toxins10010026. PubMed PMID: 29301296; PubMed Central PMCID: PMC5793113.
6: Cao B, Ni HY, Li J, Zhou Y, Bian XL, Tao Y, Cai CY, Qin C, Wu HY, Chang L, Luo CX, Zhu DY. (+)-Borneol suppresses conditioned fear recall and anxiety-like behaviors in mice. Biochem Biophys Res Commun. 2018 Jan 8;495(2):1588-1593. doi: 10.1016/j.bbrc.2017.12.025. Epub 2017 Dec 6. PubMed PMID: 29223397.
7: Wu JJ, Wang HJ, Yang S, Liu Y, Xu XY. [Borneol promotes catalpol and puerarin crossing through blood-brain barrier in focal cerebral ischemic rats]. Zhongguo Zhong Yao Za Zhi. 2016 Nov;41(21):3988-3995. doi: 10.4268/cjcmm20162117. Chinese. PubMed PMID: 28929686.
8: Wang HY, Zhou F, Yu MM, Jin XH. [Preparation of borneol loaded hollow mesoporous silica nanoparticles and effect on borneol volatility]. Zhongguo Zhong Yao Za Zhi. 2016 Aug;41(15):2809-2813. doi: 10.4268/cjcmm20161510. Chinese. PubMed PMID: 28914020.
9: Jafari E, Ghanbarian G, Bahmanzadegan A. Essential oil composition of aerial parts of Micromeria persica Boiss. from Western of Shiraz, Iran. Nat Prod Res. 2018 Apr;32(8):991-996. doi: 10.1080/14786419.2017.1374270. Epub 2017 Sep 11. PubMed PMID: 28893105.
10: Zou L, Zhang Y, Li W, Zhang J, Wang D, Fu J, Wang P. Comparison of Chemical Profiles, Anti-Inflammatory Activity, and UPLC-Q-TOF/MS-Based Metabolomics in Endotoxic Fever Rats between Synthetic Borneol and Natural Borneol. Molecules. 2017 Aug 31;22(9). pii: E1446. doi: 10.3390/molecules22091446. PubMed PMID: 28858264.
11: Song Y, Chu Y, Ma X, Zheng H, Bai X, Zhou S, Yu B. GC-MS/MS method for the determination and pharmacokinetic analysis of borneol and muscone in rat after the intravenous administration of Xingnaojing injection. J Sep Sci. 2017 Nov;40(21):4264-4271. doi: 10.1002/jssc.201700341. PubMed PMID: 28834206.
12: Yu B, Ruan M, Liang T, Huang SW, Yu Y, Cheng HB, Shen XC. The Synergic Effect of Tetramethylpyrazine Phosphate and Borneol for Protecting Against Ischemia Injury in Cortex and Hippocampus Regions by Modulating Apoptosis and Autophagy. J Mol Neurosci. 2017 Sep;63(1):70-83. doi: 10.1007/s12031-017-0958-1. Epub 2017 Aug 4. PubMed PMID: 28779236.
13: Roth S, Funk I, Hofer M, Sieber V. Chemoenzymatic Synthesis of a Novel Borneol-Based Polyester. ChemSusChem. 2017 Sep 22;10(18):3574-3580. doi: 10.1002/cssc.201701146. Epub 2017 Aug 24. PubMed PMID: 28772002.
14: Gao RQ, Fan J, Tan Q, Guo D, Chen T, He RJ, Li D, Zhang H, Zhang WG. Reliable HPLC separation, vibrational circular dichroism spectra, and absolute configurations of isoborneol enantiomers. Chirality. 2017 Sep;29(9):550-557. doi: 10.1002/chir.22728. Epub 2017 Jul 15. PubMed PMID: 28710844.
15: Zhang QL, Fu BM, Zhang ZJ. Borneol, a novel agent that improves central nervous system drug delivery by enhancing blood-brain barrier permeability. Drug Deliv. 2017 Nov;24(1):1037-1044. doi: 10.1080/10717544.2017.1346002. PubMed PMID: 28687052.
16: Mu J, Gao X, Li Q, Yang X, Yang W, Sun X, Bi K, Zhang H. Vortex-ultrasound-assisted dispersive liquid-liquid microextraction coupled with gas chromatography-mass spectrometry for the analysis of volatile bioactive components and comparative pharmacokinetic study of the herb-herb interactions in Guanxin Shutong Capsule. J Sep Sci. 2017 Aug;40(16):3267-3278. doi: 10.1002/jssc.201700500. Epub 2017 Jul 17. PubMed PMID: 28626996.
17: Basom EJ, Manifold BA, Thielges MC. Conformational Heterogeneity and the Affinity of Substrate Molecular Recognition by Cytochrome P450cam. Biochemistry. 2017 Jun 27;56(25):3248-3256. doi: 10.1021/acs.biochem.7b00238. Epub 2017 Jun 14. PubMed PMID: 28581729; PubMed Central PMCID: PMC5816979.
18: Silva ARST, Scher R, Santos FV, Ferreira SR, Cavalcanti SCH, Correa CB, Bueno LL, Alves RJ, Souza DP, Fujiwara RT, Dolabella SS. Leishmanicidal Activity and Structure-Activity Relationships of Essential Oil Constituents. Molecules. 2017 May 16;22(5). pii: E815. doi: 10.3390/molecules22050815. PubMed PMID: 28509873.
19: Mao Z, Wang X, Liu Y, Huang Y, Liu Y, Di X. Simultaneous determination of seven alkaloids from Rhizoma Corydalis Decumbentis in rabbit aqueous humor by LC-MS/MS: Application to ocular pharmacokinetic studies. J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Jul 1;1057:46-53. doi: 10.1016/j.jchromb.2017.04.040. Epub 2017 Apr 27. PubMed PMID: 28499206.
20: Yin Y, Cao L, Ge H, Duanmu W, Tan L, Yuan J, Tunan C, Li F, Hu R, Gao F, Feng H. L-Borneol induces transient opening of the blood-brain barrier and enhances the therapeutic effect of cisplatin. Neuroreport. 2017 Jun 14;28(9):506-513. doi: 10.1097/WNR.0000000000000792. PubMed PMID: 28471848.

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